6-Methyloxepan-2-one

Ring-opening polymerization Kinetics Catalyst selection

6-Methyloxepan-2-one (CAS 2549-58-8), systematically named 6-methyl-2-oxepanone and also referred to as 6-methyl-ε-caprolactone (6-MeCL) or δ-methyl-ε-caprolactone, is a chiral, racemic seven-membered lactone (C₇H₁₂O₂, MW 128.17 g·mol⁻¹) bearing a methyl substituent at the carbon adjacent to the ring oxygen. The compound is prepared via Baeyer–Villiger oxidation of 2-methylcyclohexanone and has been rigorously characterized by ¹H, ¹³C NMR, IR, and Raman spectroscopy.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 2549-58-8
Cat. No. B8500399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyloxepan-2-one
CAS2549-58-8
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)OC1
InChIInChI=1S/C7H12O2/c1-6-3-2-4-7(8)9-5-6/h6H,2-5H2,1H3
InChIKeyGZGQVPASOBQUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyloxepan-2-one (CAS 2549-58-8) – A 7-Membered Lactone Monomer for Asymmetric Polymerization & Amorphous Polyester Design


6-Methyloxepan-2-one (CAS 2549-58-8), systematically named 6-methyl-2-oxepanone and also referred to as 6-methyl-ε-caprolactone (6-MeCL) or δ-methyl-ε-caprolactone, is a chiral, racemic seven-membered lactone (C₇H₁₂O₂, MW 128.17 g·mol⁻¹) bearing a methyl substituent at the carbon adjacent to the ring oxygen . The compound is prepared via Baeyer–Villiger oxidation of 2-methylcyclohexanone and has been rigorously characterized by ¹H, ¹³C NMR, IR, and Raman spectroscopy [1] [2]. Its primary value lies in ring-opening polymerization (ROP) to yield poly(6-methyl-ε-caprolactone) (PMCL), an amorphous, low-Tg polyester that serves as a soft segment in biodegradable thermoplastic elastomers and stereogradient materials [3].

Why ε-Caprolactone or Regioisomeric Methyl-Caprolactones Cannot Substitute for 6-Methyloxepan-2-one in Stereoselective or Amorphous-Soft-Segment Applications


Although 6-methyloxepan-2-one belongs to the substituted ε-caprolactone family, its methyl group at the 6-position (γ to the carbonyl) exerts a uniquely retarding effect on ring-opening polymerization kinetics compared to ε-caprolactone itself or its 4-methyl regioisomer [1]. This position-specific steric hindrance lowers the propagation rate constant so profoundly that polymerizations require distinct catalyst selection and longer reaction times. Moreover, 6-MeCL is the only methyl-substituted seven-membered lactone for which a chiral (salen)Al initiator imparts significant enantiomer selectivity (R-preference), whereas 4-MeCL shows no stereoselectivity under identical conditions [1]. The resulting homopolymer, PMCL, is fully amorphous with a glass transition near –61 °C, in stark contrast to semi-crystalline poly(ε-caprolactone) (PCL, Tm ≈ 60 °C) [2]. These molecular-level differences—polymerization rate, stereochemical outcome, and solid-state morphology—dictate that 6-MeCL cannot be interchanged with unsubstituted or differently substituted caprolactones without fundamentally altering polymer architecture, thermal behavior, or application performance.

6-Methyloxepan-2-one: Head-to-Head Quantitative Differentiation Against Closest Lactone Analogs


ROP Propagation Rate: 6-MeCL Is the Slowest Among ε-Caprolactone and 4-Methyl-ε-caprolactone

In a direct head-to-head kinetic study, the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), 4-methyl-ε-caprolactone (4-MeCL), and 6-methyl-ε-caprolactone (6-MeCL) was conducted at 90 °C in toluene using the single-site chiral initiator R,R'-(salen)aluminum isopropoxide. All three polymerizations followed first-order kinetics in monomer concentration, but the propagation rate constants differed dramatically: k(ε-CL) > k(4-MeCL) ≫ k(6-MeCL) [1]. Under identical conditions, ε-CL reached 96% conversion within 2.5 hours, whereas 6-MeCL required substantially longer reaction times and produced polymers with molecular weights twice the predicted values, indicating markedly slower propagation [2].

Ring-opening polymerization Kinetics Catalyst selection

Enantioselectivity in ROP: 6-MeCL Enables Stereogradient Polymer Synthesis, 4-MeCL Does Not

When ROP was conducted with the chiral initiator R,R'-(salen)Al(OiPr), 6-MeCL exhibited a notable stereoselectivity with a preference for the R-enantiomer, whereas under identical conditions, 4-MeCL showed no stereoselectivity [1]. This enantiomer discrimination allowed the subsequent development of asymmetric kinetic resolution polymerization (AKRP) of racemic 6-MeCL using chiral phosphoric acid catalysts, yielding stereogradient polycaprolactones with controlled molecular weights and narrow dispersity (Đ < 1.3) [2]. In contrast, attempts to achieve similar stereocontrol with 4-MeCL have not been reported.

Stereoselective polymerization Chiral initiator Stereogradient polyester

Lipase-Catalyzed Kinetic Resolution: CAL Outperforms PLE on 6-Methyl-Substituted Seven-Membered Lactone

Candida antarctica lipase (CAL)-catalyzed hydrolysis of racemic 6-methylhexanolide (6-methyloxepan-2-one, 1d) in water-saturated diisopropyl ether at 36 °C for 24 h yielded the unreacted (R)-enantiomer with 94% ee at 50% conversion, reflecting (S)-selectivity . Previously reported pig liver esterase (PLE)-catalyzed hydrolysis of the same substrate gave only poor selectivity . Among the four regioisomeric methyl-substituted seven-membered lactones (3-, 4-, 5-, and 6-methyl), 6-methyl was the only substitution position for which CAL-mediated resolution on a preparative scale had been demonstrated at the time, achieving gram-scale isolation of enantiomerically pure lactone .

Biocatalysis Enantioselective hydrolysis Chiral lactone resolution

Polymer Morphology: PMCL Is Fully Amorphous, PCL Is Semi-Crystalline

Homopolymers derived from 6-methyloxepan-2-one, poly(6-methyl-ε-caprolactone) (PMCL), are intrinsically amorphous at all temperatures with a glass transition temperature (Tg) of approximately –61 to –62 °C and no detectable melting endotherm by DSC [1] [2]. In contrast, poly(ε-caprolactone) (PCL) is a semi-crystalline polymer with a Tg near –60 °C and a melting temperature (Tm) of approximately 60 °C [3]. The methyl substituent at the 6-position disrupts chain packing sufficiently to completely suppress crystallinity, making PMCL a permanently elastomeric soft block at room temperature and above.

Polymer morphology Thermal properties Thermoplastic elastomer

Controlled Polymerization: 6-MeCL Delivers High Conversion and Narrow Dispersity for Precision Triblock Synthesis

Bulk ring-opening polymerization of neat 6-methyl-ε-caprolactone using 1,4-benzenedimethanol as initiator and tin(II) octoate as catalyst achieved >96% monomer conversion, producing α,ω-dihydroxy-telechelic PMCL with predictable molar masses ranging from 12 to 98 kg·mol⁻¹ and consistently narrow, monomodal molecular weight distributions (Đ typically <1.3) [1]. These telechelic PMCL macroinitiators were successfully chain-extended with D,L-lactide to yield well-defined PLA–PMCL–PLA triblock copolymers that adopted hexagonally packed cylindrical and lamellar microphase-separated morphologies, with Flory–Huggins interaction parameter χ(T) = 61.2 T⁻¹ – 0.1 determined from order–disorder transition temperatures [1]. Unsubstituted ε-caprolactone, while also polymerizable under similar conditions, yields crystalline PCL blocks that fundamentally alter block copolymer phase behavior and mechanical response [2].

Controlled ROP Block copolymer Molecular weight control

Stereogradient Polycaprolactones from 6-MeCL Exhibit Tunable Thermal and Degradation Properties Not Accessible from Racemic PCL

Asymmetric kinetic resolution polymerization (AKRP) of racemic 6-MeCL with chiral phosphoric acid (CPA) catalysts yielded stereogradient polycaprolactones wherein the enantiomeric composition varies continuously along the polymer chain. These stereogradient PCLs displayed distinct thermal properties, viscoelastic behavior, and hydrolytic degradation profiles compared to atactic PMCL prepared from the same monomer using an achiral catalyst [1]. Specifically, the stereogradient microstructure resulted in a higher glass transition temperature and altered degradation kinetics, demonstrating that the 6-MeCL monomer serves as a platform for property-tuning through stereochemical control—a dimension of structural manipulation not available with unsubstituted ε-caprolactone or symmetrically substituted lactones [1].

Stereogradient polymer Thermal properties Degradation rate

High-Value Application Scenarios Where 6-Methyloxepan-2-one Outperforms Generic ε-Caprolactone


Amorphous Soft Mid-Block for Biodegradable Thermoplastic Elastomers (TPEs)

In ABA triblock copolymers where poly(L-lactide) or poly(D,L-lactide) hard end-blocks are combined with a polyester mid-block, poly(6-methyl-ε-caprolactone) (PMCL) provides a permanently amorphous, low-Tg (–61 °C) elastomeric segment that eliminates crystalline domain formation at service temperature. This directly contrasts with PCL mid-blocks, which crystallize below ~60 °C and stiffen the material, compromising elastomeric recovery. The Martello and Hillmyer 2011 study [1] demonstrated that PMCL-based triblocks achieve ordered microphase separation (hexagonal cylinders, lamellae) and elastomeric mechanical behavior with high elongation at break, making 6-methyloxepan-2-one the monomer of choice for biomedical TPEs such as degradable soft tissue scaffolds, vascular grafts, and drug-eluting films.

Stereogradient and Optically Active Polyester Synthesis

6-Methyloxepan-2-one is uniquely suited for asymmetric kinetic resolution polymerization (AKRP) using chiral phosphoric acid catalysts, as reported by Lv et al. (2021) [2]. The resulting stereogradient polycaprolactones exhibit tunable thermal transitions, viscoelasticity, and hydrolytic degradation rates that cannot be replicated with ε-caprolactone or regioisomeric methyl-caprolactones. This application scenario is directly relevant to resorbable medical devices requiring programmed degradation profiles, chiral separation membranes, and specialty coating materials where stereochemistry-driven property gradients provide functionality beyond classical random copolymers.

Enzymatic Resolution for Chiral Building Block Production

The CAL-catalyzed kinetic resolution protocol established by Shioji et al. (2000) enables the preparative-scale isolation of enantiomerically pure (R)-6-methyloxepan-2-one (94% ee at 50% conversion) and its (S)-hydroxy acid counterpart. This positions 6-MeCL as a viable precursor for enantiopure 6-hydroxy-5-methylhexanoic acid derivatives used as chiral synthons in natural product synthesis. The demonstrated superiority of CAL over PLE for this specific substrate means that procurement of this particular lactone—rather than 4- or 5-methyl regioisomers—provides a validated, scalable enzymatic resolution route with established selectivity parameters (E >100).

Low-Cytotoxicity Degradable Polymer Platform for Biomedical Applications

Poly(6-methyl-ε-caprolactone) and its hydrolysis product, sodium 6-hydroxy-5-methylcaproate, have been shown to exhibit low cytotoxicity in cell-based assays [3]. Unlike poly(ε-caprolactone), which generates 6-hydroxyhexanoic acid upon degradation, PMCL produces a branched-chain hydroxy acid with distinct metabolic and toxicological properties. The amorphous morphology of PMCL also facilitates homogeneous hydrolytic degradation without the differential erosion rates associated with crystalline and amorphous domains in semi-crystalline PCL. This makes 6-methyloxepan-2-one the preferred monomer for developing fully amorphous, biodegradable implant materials where predictable, surface-erosion-like degradation is desired.

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